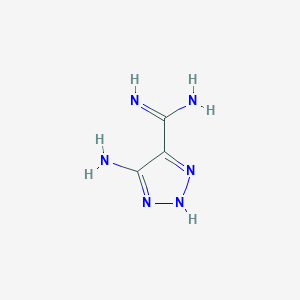
(5-Aminotriazol-4-ylidene)methanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Aminotriazol-4-ylidene)methanediamine is a chemical compound with the molecular formula C₃H₆N₆ and a molecular weight of 126.12 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of (5-Aminotriazol-4-ylidene)methanediamine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of suitable hydrazine derivatives with formamide or its derivatives . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the triazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
(5-Aminotriazol-4-ylidene)methanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
(5-Aminotriazol-4-ylidene)methanediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of (5-Aminotriazol-4-ylidene)methanediamine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(5-Aminotriazol-4-ylidene)methanediamine can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A basic triazole compound with similar structural features but different chemical properties.
5-Aminotriazole: Another triazole derivative with an amino group at a different position, leading to distinct reactivity and applications.
4-Amino-1,2,4-triazole: Similar in structure but with variations in the position of functional groups, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
16968-07-3 |
|---|---|
Molecular Formula |
C3H6N6 |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
5-amino-2H-triazole-4-carboximidamide |
InChI |
InChI=1S/C3H6N6/c4-2(5)1-3(6)8-9-7-1/h(H3,4,5)(H3,6,7,8,9) |
InChI Key |
JUZNULIJPHIETQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=C1N)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13261452.png)
![1-[(1-Propylpiperidin-4-yl)amino]propan-2-ol](/img/structure/B13261455.png)
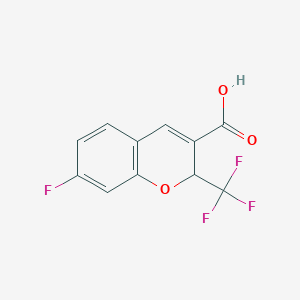

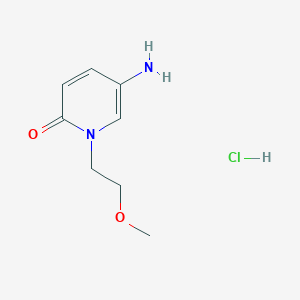
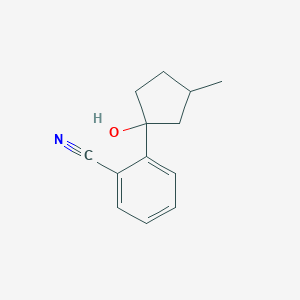
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid](/img/structure/B13261492.png)


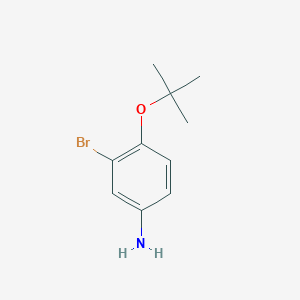

![2-{[(2-Methoxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13261518.png)
![4-[(3-Methylbutan-2-yl)oxy]aniline](/img/structure/B13261523.png)

